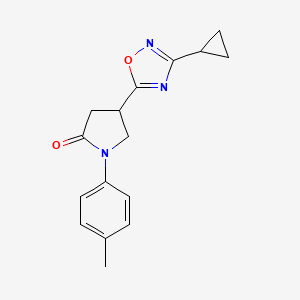

4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(4-methylphenyl)pyrrolidin-2-one

描述

4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(4-methylphenyl)pyrrolidin-2-one is a heterocyclic compound featuring a pyrrolidin-2-one core substituted with a 3-cyclopropyl-1,2,4-oxadiazole moiety at position 4 and a para-methylphenyl group at position 1. This structure combines a lactam ring (pyrrolidinone) with an oxadiazole heterocycle, both of which are pharmacologically relevant scaffolds. The cyclopropyl group on the oxadiazole may enhance metabolic stability, while the para-methylphenyl substituent could influence lipophilicity and binding interactions.

属性

IUPAC Name |

4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(4-methylphenyl)pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O2/c1-10-2-6-13(7-3-10)19-9-12(8-14(19)20)16-17-15(18-21-16)11-4-5-11/h2-3,6-7,11-12H,4-5,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWUDTEDAXGOBJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2CC(CC2=O)C3=NC(=NO3)C4CC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound 4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(4-methylphenyl)pyrrolidin-2-one belongs to a class of oxadiazole derivatives, which have garnered significant interest in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Structural Characteristics

The compound features a unique structure that includes a pyrrolidine ring linked to a cyclopropyl-substituted oxadiazole moiety. This configuration is crucial for its biological activity, as the oxadiazole ring is known for its role in modulating various biological pathways.

Biological Activity Overview

Research indicates that compounds containing the oxadiazole moiety exhibit a range of biological activities, including:

- Anticancer Activity : Many oxadiazole derivatives have shown promising results against various cancer cell lines.

- Antimicrobial Properties : Some studies suggest that these compounds may possess antibacterial and antifungal properties.

- Neurological Effects : Certain oxadiazoles have been investigated for their potential in modulating neurotransmitter systems.

-

Anticancer Mechanisms :

- Induction of apoptosis in cancer cells.

- Inhibition of cell proliferation through cell cycle arrest.

- Modulation of signaling pathways associated with tumor growth.

-

Antimicrobial Mechanisms :

- Disruption of bacterial cell wall synthesis.

- Interference with metabolic pathways in fungi.

- Neurological Mechanisms :

Anticancer Activity

A study evaluating various 1,2,4-oxadiazole derivatives reported that compounds similar to the one exhibited significant cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values ranged from 0.65 to 15.63 µM, demonstrating potent antiproliferative activity .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | MCF-7 | 0.65 | Apoptosis induction |

| Compound B | A549 | 15.63 | Cell cycle arrest |

Antimicrobial Activity

The antimicrobial potential of oxadiazole derivatives has been highlighted in several studies. For instance, compounds similar to the target compound showed effective inhibition against both Gram-positive and Gram-negative bacteria with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .

Neurological Studies

Research on the muscarinic receptor interaction revealed that the compound acts as a selective M1 partial agonist. This activity suggests potential applications in treating cognitive disorders such as Alzheimer's disease .

科学研究应用

Research has indicated that compounds containing the oxadiazole moiety exhibit a range of biological activities, including:

Anticancer Properties

- Mechanism of Action : Studies have shown that oxadiazole derivatives can induce apoptosis in cancer cells by activating p53 pathways and promoting caspase cleavage . This activity is crucial for developing novel anticancer agents.

- Case Study : A derivative similar to the compound of interest demonstrated significant cytotoxic effects against MCF-7 breast cancer cells with IC50 values in the micromolar range. Further modifications to the structure are suggested to enhance potency and selectivity .

Antimicrobial Activity

- Inhibition of Carbonic Anhydrases : Some oxadiazole derivatives have been identified as potent inhibitors of human carbonic anhydrases (hCA), which are implicated in various cancers . The most active compounds showed nanomolar inhibition, suggesting potential as therapeutic agents against cancer-related hCAs.

- Case Study : A specific oxadiazole derivative exhibited selective inhibition against hCA IX and II, indicating its potential as a targeted therapy for tumors expressing these enzymes .

Neuropharmacological Applications

Recent studies have highlighted the neurotropic effects of oxadiazole derivatives:

- Neuroprotective Effects : Compounds similar to 4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(4-methylphenyl)pyrrolidin-2-one have shown promise in promoting neuronal repair and enhancing neurite outgrowth following nerve injuries .

- Muscarinic Receptor Modulation : Some derivatives act as selective agonists at muscarinic receptors, which are involved in cognitive processes and could be leveraged for treating neurodegenerative diseases .

Synthetic Approaches

The synthesis of oxadiazole-based compounds often involves:

- Cyclization Reactions : The formation of the oxadiazole ring typically occurs through cyclization reactions between hydrazones and carboxylic acids or their derivatives.

- Optimization Techniques : Structure-activity relationship (SAR) studies are crucial for optimizing biological activity while minimizing toxicity.

相似化合物的比较

Structural and Functional Comparison with Analogous Compounds

Core Structural Variations

Pyrrolidin-2-one vs. Piperidine Derivatives

- Target Compound : Pyrrolidin-2-one core with oxadiazole and para-methylphenyl groups.

- Analog (): Piperidine core (non-lactam) with oxadiazole and a pyrazole-containing substituent. This could enhance solubility or target binding in biological systems .

Oxadiazole vs. Triazole Substituents

- Analog (): 4-(4-Amino-4,5-dihydro-5-thioxo-1H-1,2,4-triazol-3-yl)-1-(4-fluorophenyl)pyrrolidin-2-one. The fluorine substituent on the phenyl ring may increase electronegativity compared to the methyl group in the target compound .

Substituent Effects on Physicochemical Properties

Aryl Group Modifications

Heterocyclic Substituents

- Cyclopropyl Oxadiazole (Target) : The cyclopropyl group likely improves metabolic stability by resisting oxidative degradation, a common issue with larger alkyl groups .

- Benzenesulfonyl Ethyl Oxadiazole () : Bulkier substituents may reduce solubility but increase target affinity through π-π stacking interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。